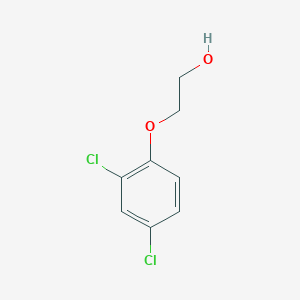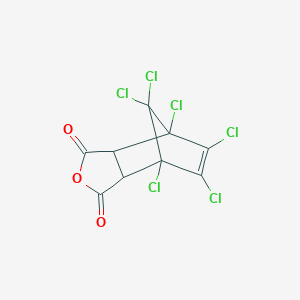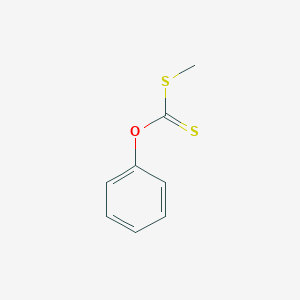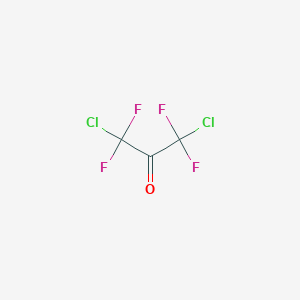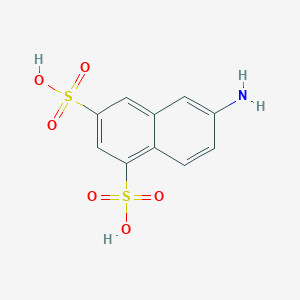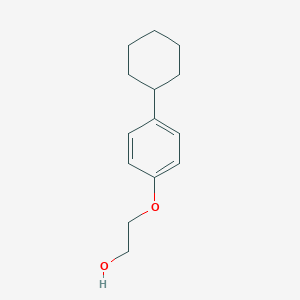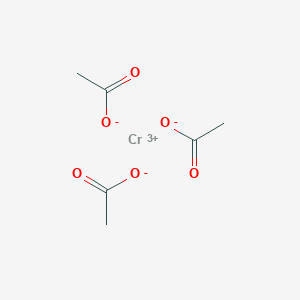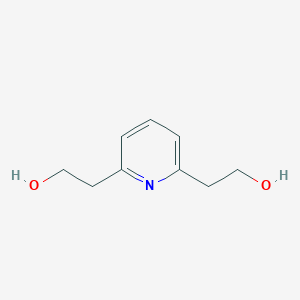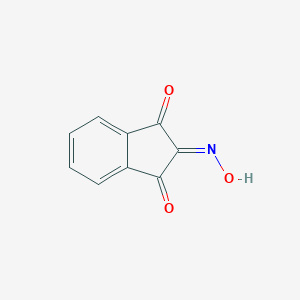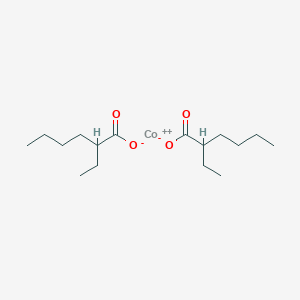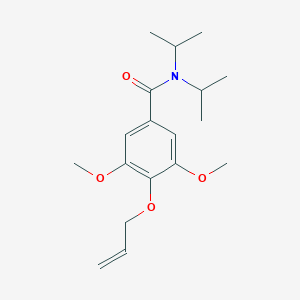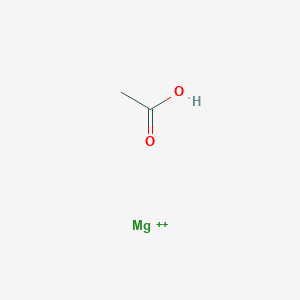
酢酸マグネシウム
概要
説明
酢酸マグネシウムは、酢酸のマグネシウム塩である化学化合物です。一般的には、化学式 ( \text{Mg(CH}3\text{COO)}_2 \cdot 4\text{H}_2\text{O} ) を持つ四水和物の形で存在します。この化合物は、白色の吸湿性結晶として現れ、水に非常に溶けやすいです。 酢酸マグネシウムは、その特性と反応性から、様々な科学的および産業的用途で用いられています {_svg_1} .
2. 製法
酢酸マグネシウムは、いくつかの方法で合成することができます。
水酸化マグネシウムとの反応: 水酸化マグネシウムは、酢酸と反応して酢酸マグネシウムと水を生成します[ 2\text{CH}3\text{COOH} + \text{Mg(OH)}_2 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
炭酸マグネシウムとの反応: 炭酸マグネシウムは、酢酸と反応して酢酸マグネシウム、二酸化炭素、水を生成します[ 2\text{CH}_3\text{COOH} + \text{MgCO}_3 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
金属マグネシウムとの反応: 金属マグネシウムは、乾燥ベンゼンに溶解した酢酸と反応して酢酸マグネシウムと水素ガスを生成します[ \text{Mg} + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] これらの方法は、実験室および産業の両方で広く用いられています {_svg_3}
3. 化学反応の解析
酢酸マグネシウムは、様々な化学反応を起こします。
分解: 加熱すると、酢酸マグネシウムは酸化マグネシウムと酢酸に分解されます。
強酸との反応: 酢酸マグネシウムは、強酸と反応してマグネシウム塩と酢酸を生成します。
塩基との反応: 塩基と反応して水酸化マグネシウムと酢酸塩を生成します。
これらの反応で用いられる一般的な試薬および条件には、酢酸、塩酸などの強酸、水酸化ナトリウムなどの塩基が含まれます。 これらの反応で生成される主要な生成物は、酸化マグネシウム、マグネシウム塩、および酢酸です .
4. 科学研究での応用
酢酸マグネシウムは、科学研究において幅広い用途があります。
科学的研究の応用
Magnesium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a source of magnesium ions in various chemical reactions and experiments.
Biology: Magnesium acetate is used in molecular biology applications such as batch in vitro transcription of RNA and the crystallization of transcription factor:DNA complexes and proteins.
Medicine: It is used as an electrolyte replenishment in total parenteral nutrition (TPN) therapy and as a laxative to prevent constipation.
Industry: Magnesium acetate is used as a deicing agent, a catalyst in the production of polyester fabrics, and a stabilizer for polyvinyl chloride (PVC). .
作用機序
酢酸マグネシウムは、放出されるマグネシウムイオンを通じて効果を発揮します。これらのイオンは、アデニリルシクラーゼ複合体を安定化し、その触媒作用を高め、サイクリックAMP(cAMP)の生成を促進する上で重要な役割を果たします。マグネシウムイオンは、タンパク質合成やATP生成などの多くの酵素反応においても不可欠な補因子です。 これらのイオンは、アデニリルシクラーゼ経路およびチロシンキナーゼシグナル伝達経路に関与し、グルコース代謝を調節し、正常な細胞機能を維持しています .
生化学分析
Biochemical Properties
Magnesium, a component of magnesium acetate, is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the human body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . Magnesium acetate, therefore, can be expected to interact with a wide range of enzymes, proteins, and other biomolecules, influencing these biochemical reactions.
Cellular Effects
The effects of magnesium acetate on cells are largely due to the presence of magnesium. Magnesium is essential for every human body cell . It is involved in numerous physiological and biochemical processes, helping cells achieve higher photosynthetic efficiency, nitrogen use efficiency, and stress resistance . Therefore, magnesium acetate can be expected to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, magnesium acetate exerts its effects through the magnesium ion. Magnesium is critical for several cellular functions, including oxidative phosphorylation and glycolysis, and is also required for a number of steps during the synthesis of DNA, RNA, and proteins . Therefore, magnesium acetate, through the magnesium ion, can bind to ATP to participate in energy metabolism, stabilize ribosomal association and activity to impact protein synthesis, and influence photosynthesis .
Metabolic Pathways
Magnesium acetate, through the magnesium ion, is involved in numerous metabolic pathways. Magnesium is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions, including those involved in energy metabolism, protein synthesis, and nucleic acid synthesis .
Transport and Distribution
The transport and distribution of magnesium acetate within cells and tissues would be influenced by various factors, including the presence of specific transporters and binding proteins. Magnesium, a component of magnesium acetate, is the most common intracellular divalent cation and the second most abundant cation in intracellular fluid .
準備方法
Magnesium acetate can be synthesized through several methods:
Reaction with Magnesium Hydroxide: Magnesium hydroxide reacts with acetic acid to produce magnesium acetate and water[ 2\text{CH}_3\text{COOH} + \text{Mg(OH)}_2 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
Reaction with Magnesium Carbonate: Magnesium carbonate reacts with acetic acid to form magnesium acetate, carbon dioxide, and water[ 2\text{CH}_3\text{COOH} + \text{MgCO}_3 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Metallic Magnesium: Metallic magnesium reacts with acetic acid dissolved in dry benzene, producing magnesium acetate and hydrogen gas[ \text{Mg} + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] These methods are commonly used in both laboratory and industrial settings
化学反応の分析
Magnesium acetate undergoes various chemical reactions:
Decomposition: Upon heating, magnesium acetate decomposes to form magnesium oxide and acetic acid.
Reaction with Strong Acids: Magnesium acetate reacts with strong acids to form magnesium salts and acetic acid.
Reaction with Bases: It reacts with bases to form magnesium hydroxide and acetate salts.
Common reagents and conditions used in these reactions include acetic acid, strong acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed from these reactions are magnesium oxide, magnesium salts, and acetic acid .
類似化合物との比較
酢酸マグネシウムは、塩化マグネシウムなどの他のマグネシウム塩と比較することができます。
塩化マグネシウム: 融雪剤およびマグネシウム金属の製造に使用されます。
硫酸マグネシウム:
酸化マグネシウム: 耐火材およびマグネシウム金属の製造に使用されます。
酢酸マグネシウムは、水への溶解度が高く、分子生物学や融雪剤としての用途が特異であるため、独自の特徴があります。 塩化ナトリウムなどの他の融雪剤に比べて、コンクリートや金属構造物への腐食性が低い .
特性
CAS番号 |
142-72-3 |
|---|---|
分子式 |
C2H4MgO2 |
分子量 |
84.36 g/mol |
IUPAC名 |
magnesium;diacetate |
InChI |
InChI=1S/C2H4O2.Mg/c1-2(3)4;/h1H3,(H,3,4); |
InChIキー |
QOBLJVUECBDJGF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Mg+2] |
正規SMILES |
CC(=O)O.[Mg] |
Key on ui other cas no. |
142-72-3 |
物理的記述 |
Pellets or Large Crystals; Liquid Tetrahydrate: Colorless or white deliquescent solid; [Merck Index] White hygroscopic crystals with a mild odor of acetic acid; [Mallinckrodt Baker MSDS] |
同義語 |
magnesium acetate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of magnesium acetate tetrahydrate?
A1: Magnesium acetate tetrahydrate has the molecular formula [Mg(C2H3O2)2(H2O)4] and a molecular weight of 214.49 g/mol. []
Q2: What is known about the crystal structure of magnesium acetate tetrahydrate?
A2: It crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 4.8084 Å, b = 11.9943 Å, c = 8.5548 Å, and β = 95.355°. []
Q3: How does the calcination temperature affect the reactivity of magnesium oxide (MgO) produced from magnesium acetate?
A3: Calcination temperature significantly impacts MgO surface area and reactivity, influencing its hydration rate and extent to form magnesium hydroxide (Mg(OH)2). []
Q4: Can magnesium acetate enhance the hydration of MgO compared to water?
A4: Yes, magnesium acetate demonstrably enhances MgO hydration, leading to a higher percentage of Mg(OH)2 formation compared to water. []
Q5: How does the concentration of magnesium acetate affect the hydration of MgO?
A5: Increasing the concentration of magnesium acetate positively correlates with the degree of MgO hydration. []
Q6: What are the thermal decomposition steps of magnesium acetate in a nitrogen atmosphere?
A6: The thermal decomposition involves four stages: (1) dehydration to anhydrous magnesium acetate, (2) conversion to magnesium oxalate, (3) transformation of magnesium oxalate to magnesium carbonate, and (4) final decomposition to magnesium oxide. []
Q7: How does magnesium acetate function as a road deicer?
A7: Magnesium acetate acts as a road deicer due to its ability to lower the freezing point of water. It is considered an environmentally friendly alternative to chloride-based deicers. []
Q8: What are the environmental advantages of using magnesium acetate as a road deicer compared to traditional chloride-based deicers?
A8: Magnesium acetate is biodegradable and exhibits less corrosive effects on infrastructure and vehicles compared to sodium chloride and calcium chloride. It also has a reduced negative impact on the environment. [, ]
Q9: Can calcium magnesium acetate be used to control emissions from fossil fuel combustion?
A9: Yes, research suggests that calcium magnesium acetate can be utilized for simultaneous NOx, SO2, and HCl control in combustion processes. The organic component acts similarly to a fuel in the reburn zone, while the calcium content calcines to CaO, capturing acidic gases. []
Q10: How does the particle size of organic calcium influence its desulfurization efficiency during coal combustion?
A10: Smaller particle sizes of organic calcium lead to improved sulfur removal efficiency during coal combustion. []
Q11: How does magnesium acetate contribute to the development of self-healing cementitious composites?
A11: When incorporated into cementitious composites, magnesium acetate serves as an organic mineral precursor compound for bacteria. These bacteria metabolize magnesium acetate, inducing the precipitation of calcite, which aids in crack healing. []
Q12: Does magnesium acetate exhibit protective effects against myocardial ischemia-reperfusion injury?
A12: Research indicates that magnesium acetate has protective effects against myocardial ischemia-reperfusion injury in rats. This protection is potentially linked to inhibiting platelet aggregation, scavenging oxygen free radicals, and enhancing myocardial cell energy metabolism. [, ]
Q13: How does magnesium acetate interact with Escherichia coli primase, and what are the implications?
A13: Magnesium acetate induces a conformational change in E. coli primase, specifically by binding to the enzyme in a cooperative manner. This interaction is crucial for primase's function as a single-stranded DNA-dependent RNA polymerase. []
Q14: Can magnesium acetate influence the expression of aquaporin-3 in human skin cells?
A14: Studies show that magnesium acetate can increase aquaporin-3 (AQP3) expression in human epidermal keratinocyte HaCaT cells. This increase is potentially mediated by the cAMP/PKA pathway and contributes to the skin-moisturizing effects of magnesium. []
Q15: How is magnesium acetate used in the synthesis of mesoporous carbon?
A15: Magnesium acetate can act as a template precursor in the synthesis of mesoporous carbon using potassium humate as a carbon precursor. The controlled thermal decomposition of magnesium acetate contributes to the formation of the porous structure. []
Q16: What is the role of magnesium acetate in biopolymer electrolytes?
A16: Magnesium acetate is being explored as a salt in biopolymer electrolytes for potential use in magnesium-ion batteries, offering a biodegradable alternative to traditional lithium-ion batteries. []
Q17: Can magnesium acetate impact the solution behavior of amino acids?
A17: Yes, the presence of magnesium acetate can influence the apparent molar adiabatic compressibility of amino acids in aqueous solutions, suggesting interactions between magnesium acetate and amino acid molecules, potentially affecting their hydration and conformation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
